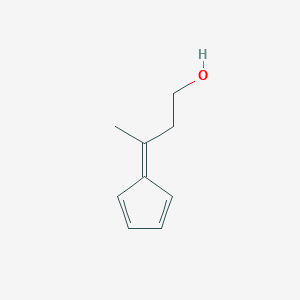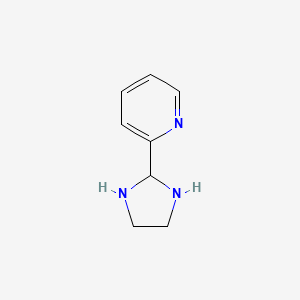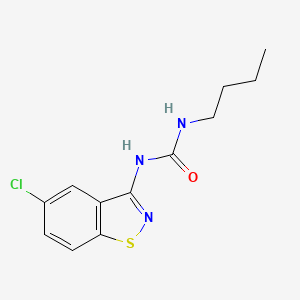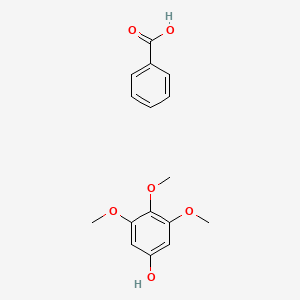
(2-Methyl-2-pentyl-1,3-dioxolan-4-yl)methyl carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methyl-2-pentyl-1,3-dioxolan-4-yl)methyl carbamate is a chemical compound known for its unique structure and properties. It is a member of the carbamate family, which are esters of carbamic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as distillation, purification, and crystallization to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-2-pentyl-1,3-dioxolan-4-yl)methyl carbamate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The conditions for these reactions vary but often involve specific temperatures, pressures, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of products depending on the nucleophile used .
Scientific Research Applications
(2-Methyl-2-pentyl-1,3-dioxolan-4-yl)methyl carbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, coatings, and other materials
Mechanism of Action
The mechanism of action of (2-Methyl-2-pentyl-1,3-dioxolan-4-yl)methyl carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other carbamates and dioxolane derivatives, such as:
1,2-Dioxolane: A structural isomer with different chemical properties.
1,3-Dioxolane: Often used in organic synthesis and as a solvent.
Properties
CAS No. |
93882-97-4 |
|---|---|
Molecular Formula |
C11H21NO4 |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
(2-methyl-2-pentyl-1,3-dioxolan-4-yl)methyl carbamate |
InChI |
InChI=1S/C11H21NO4/c1-3-4-5-6-11(2)15-8-9(16-11)7-14-10(12)13/h9H,3-8H2,1-2H3,(H2,12,13) |
InChI Key |
LAOLCKKAWCJSCE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1(OCC(O1)COC(=O)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;(1R,2S)-2-(methylamino)-1-phenylpropan-1-ol;phosphoric acid;hydrochloride](/img/structure/B14342963.png)



![1-[2-Methyl-1-(tributylstannyl)propyl]piperidine](/img/structure/B14342988.png)

![3-{[(3-Chlorophenyl)methylidene]amino}quinazolin-4(3H)-one](/img/structure/B14343010.png)




